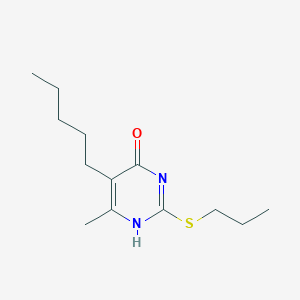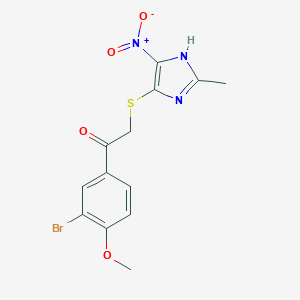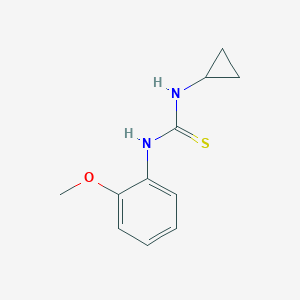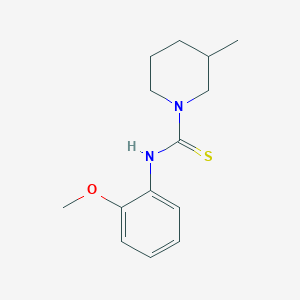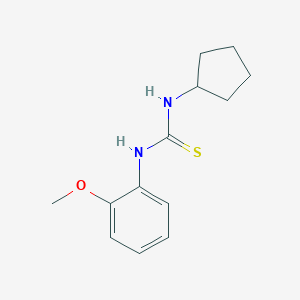![molecular formula C16H21ClN2O2S B215795 Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in 2003 and has since gained attention in the field of scientific research due to its potential therapeutic applications. CTMP is a potent inhibitor of protein kinases and has been shown to have anti-tumor and anti-inflammatory properties.
Mécanisme D'action
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to cell death. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency can also make it difficult to use in vivo, as it may have off-target effects on other enzymes.
Orientations Futures
There are several future directions for Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate research. One potential area of focus is the development of more potent and selective protein kinase inhibitors based on the structure of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate may have potential therapeutic applications in other diseases beyond cancer and inflammation. Further research is needed to fully understand the mechanisms of action of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenyl isothiocyanate with ethyl piperidine-3-carboxylate. This is followed by the addition of triethylamine and the reaction is allowed to proceed for several hours. The resulting product is then purified using column chromatography to obtain pure Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been extensively studied in the field of cancer research due to its ability to inhibit protein kinases, which play a crucial role in the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. Additionally, Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate |
|---|---|
Formule moléculaire |
C16H21ClN2O2S |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-5-9-19(10-12)16(22)18-14-8-4-7-13(17)11(14)2/h4,7-8,12H,3,5-6,9-10H2,1-2H3,(H,18,22) |
Clé InChI |
OYRHOCSGNKHCRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
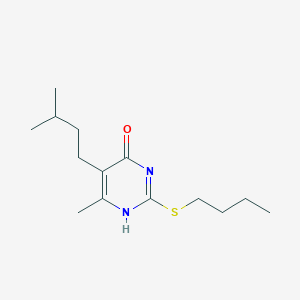
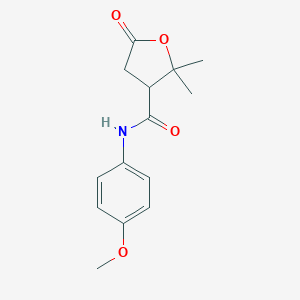
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)
